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molecular formula C9H18O3 B105752 Dibutyl carbonate CAS No. 542-52-9

Dibutyl carbonate

Cat. No. B105752
M. Wt: 174.24 g/mol
InChI Key: QLVWOKQMDLQXNN-UHFFFAOYSA-N
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Patent
US06656642B2

Procedure details

Monochloroethylene carbonate was prepared in the same manner as in (2) above. The prepared monochloroethylene carbonate (494 g) was dissolved in dibutyl carbonate (500 mL), and placed in a reaction vessel (2-liter volume). To the reaction vessel was dropwise added triethylamine (440 g) at 50° C. for 6 hours, for performing a reaction. The mixture was stirred further for 14 hours. The reaction mixture was cooled to room temperature, and triethylamine hydrochloride was filtered off and washed sufficiently with dibutyl carbonate. The filtrate (2,100 g) was placed at 30 mmHg to distill excessive triethylamine off, and then to collect 390 g of a vinylene carbonate distillate. The vinylene carbonate distillate was treated with silica gel and then subjected to fractional distillation at 30 mmHg to obtain 195 g of vinylene carbonate (b.p.: 73° C.) containing an extremely small amount of contaminant. The obtained vinylene carbonate was named “High purity vinylene carbonate”.
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
494 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
440 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:5][CH2:4][CH:3]([Cl:6])[O:2]1.C(N(CC)CC)C>C(=O)(OCCCC)OCCCC>[C:1]1(=[O:7])[O:5][CH2:4][CH:3]([Cl:6])[O:2]1.[C:1]1(=[O:7])[O:5][CH:4]=[CH:3][O:2]1

Inputs

Step One
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
494 g
Type
reactant
Smiles
C1(OC(CO1)Cl)=O
Name
Quantity
500 mL
Type
solvent
Smiles
C(OCCCC)(OCCCC)=O
Step Three
Name
Quantity
440 g
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred further for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
placed in a reaction vessel
CUSTOM
Type
CUSTOM
Details
at 50° C.
CUSTOM
Type
CUSTOM
Details
for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
a reaction
FILTRATION
Type
FILTRATION
Details
triethylamine hydrochloride was filtered off
WASH
Type
WASH
Details
washed sufficiently with dibutyl carbonate
DISTILLATION
Type
DISTILLATION
Details
to distill excessive triethylamine off, and then
DISTILLATION
Type
DISTILLATION
Details
to collect 390 g of a vinylene carbonate distillate
ADDITION
Type
ADDITION
Details
The vinylene carbonate distillate was treated with silica gel
DISTILLATION
Type
DISTILLATION
Details
subjected to fractional distillation at 30 mmHg

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
C1(OC(CO1)Cl)=O
Name
Type
product
Smiles
C1(OC=CO1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 195 g
YIELD: CALCULATEDPERCENTYIELD 112.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06656642B2

Procedure details

Monochloroethylene carbonate was prepared in the same manner as in (2) above. The prepared monochloroethylene carbonate (494 g) was dissolved in dibutyl carbonate (500 mL), and placed in a reaction vessel (2-liter volume). To the reaction vessel was dropwise added triethylamine (440 g) at 50° C. for 6 hours, for performing a reaction. The mixture was stirred further for 14 hours. The reaction mixture was cooled to room temperature, and triethylamine hydrochloride was filtered off and washed sufficiently with dibutyl carbonate. The filtrate (2,100 g) was placed at 30 mmHg to distill excessive triethylamine off, and then to collect 390 g of a vinylene carbonate distillate. The vinylene carbonate distillate was treated with silica gel and then subjected to fractional distillation at 30 mmHg to obtain 195 g of vinylene carbonate (b.p.: 73° C.) containing an extremely small amount of contaminant. The obtained vinylene carbonate was named “High purity vinylene carbonate”.
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
494 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
440 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:5][CH2:4][CH:3]([Cl:6])[O:2]1.C(N(CC)CC)C>C(=O)(OCCCC)OCCCC>[C:1]1(=[O:7])[O:5][CH2:4][CH:3]([Cl:6])[O:2]1.[C:1]1(=[O:7])[O:5][CH:4]=[CH:3][O:2]1

Inputs

Step One
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
494 g
Type
reactant
Smiles
C1(OC(CO1)Cl)=O
Name
Quantity
500 mL
Type
solvent
Smiles
C(OCCCC)(OCCCC)=O
Step Three
Name
Quantity
440 g
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred further for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
placed in a reaction vessel
CUSTOM
Type
CUSTOM
Details
at 50° C.
CUSTOM
Type
CUSTOM
Details
for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
a reaction
FILTRATION
Type
FILTRATION
Details
triethylamine hydrochloride was filtered off
WASH
Type
WASH
Details
washed sufficiently with dibutyl carbonate
DISTILLATION
Type
DISTILLATION
Details
to distill excessive triethylamine off, and then
DISTILLATION
Type
DISTILLATION
Details
to collect 390 g of a vinylene carbonate distillate
ADDITION
Type
ADDITION
Details
The vinylene carbonate distillate was treated with silica gel
DISTILLATION
Type
DISTILLATION
Details
subjected to fractional distillation at 30 mmHg

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
C1(OC(CO1)Cl)=O
Name
Type
product
Smiles
C1(OC=CO1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 195 g
YIELD: CALCULATEDPERCENTYIELD 112.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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